4-(Difluoromethoxymethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJXVRBMRBYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601123-07-2 | |
| Record name | 4-[(difluoromethoxy)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Difluoromethoxymethyl Piperidine and Analogues
Multi-Step Preparative Synthetic Approaches
Application of Desulfurization/Fluorination Strategies
A key transformation in the synthesis of difluoromethoxy compounds from hydroxyl precursors is the desulfurization/fluorination reaction. The Hiyama method is a notable example of this strategy. nuph.edu.uaresearchgate.net This process involves the conversion of the alcohol to a xanthate intermediate. In the synthesis of related piperidine (B6355638) analogs, N-benzoyl-4-hydroxypiperidine was transformed into the corresponding S-methyl xanthate. nuph.edu.uaresearchgate.net Subsequent treatment with N-bromosuccinimide and a fluorinating agent, such as Olah's reagent (a pyridine-HF complex), facilitates the desulfurization and concurrent introduction of fluorine atoms to form the difluoromethoxy group. nuph.edu.uaresearchgate.net This approach has been successfully applied to the synthesis of 4-(difluoromethoxymethyl)piperidine from its corresponding hydroxymethyl precursor. nuph.edu.uaresearchgate.net
Development of Convenient and Scalable Synthesis Protocols for CHF2O-Containing Piperidines
The demand for CHF2O-containing building blocks in drug discovery has spurred the development of more efficient and scalable synthetic methods.
CuI-Catalyzed Alkylation with Fluorosulfonyl Difluoroacetic Acid Derivatives
A significant advancement in the synthesis of CHF2O-containing compounds is the use of copper(I) iodide (CuI)-catalyzed alkylation with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H). d-nb.infothieme-connect.comthieme-connect.de This method provides a more direct route for the introduction of the CHF2O group onto an alcohol. The reaction is typically carried out in a solvent like acetonitrile (B52724) at moderately elevated temperatures (45-50 °C). d-nb.infothieme-connect.de This approach has been utilized for the synthesis of a variety of CHF2O-containing heterocyclic compounds, including piperidine derivatives. thieme-connect.comthieme-connect.de
Multigram Scale Synthesis Procedures and Yield Optimization
The scalability of synthetic routes is a critical factor for practical applications. Several developed protocols for CHF2O-containing piperidines have demonstrated their utility on a multigram scale. nuph.edu.uathieme-connect.comthieme-connect.denuph.edu.ua For instance, the synthesis of 4-(trifluoromethoxymethyl)piperidine, a related compound, has been achieved on a 12.9-gram scale. nuph.edu.ua Similarly, a protocol for synthesizing a mini-library of 21 compounds with a CHF2O motif, including piperidine derivatives, has been developed for a multigram scale (10–30 g). thieme-connect.comthieme-connect.de Yield optimization is an ongoing effort, with reported yields for the difluoromethylation step varying depending on the substrate and reaction conditions. For example, the yield for the difluoromethylation of a Boc-protected piperidine derivative was reported to be moderate. d-nb.info
Influence of Protecting Groups on Synthetic Efficiency and Product Yield
The choice of the nitrogen protecting group can significantly impact the efficiency and yield of the synthesis of this compound and its analogs. Commonly used protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). d-nb.infohighfine.comnih.govorganic-chemistry.org
In some cases, replacing the Boc group with a Cbz group has been shown to improve the reaction yield, although steric effects can also play a role. d-nb.info For certain compounds, however, the choice between Boc and Cbz protecting groups has no significant influence on the reaction yields, which can range from approximately 40% to 65%. d-nb.info The fluorenylmethoxycarbonyl (Fmoc) group has also been investigated but was found to be less tolerant, resulting in lower yields compared to Boc and Cbz groups. d-nb.infothieme-connect.de
The deprotection step is also crucial. Boc groups are typically removed under acidic conditions, and care must be taken to avoid overheating, as the CHF2O group can be sensitive to hydrolysis. d-nb.infothieme-connect.de Cbz groups are commonly removed by catalytic hydrogenation. d-nb.infothieme-connect.de
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(hydroxymethyl)piperidine |
| N-bromosuccinimide |
| Olah's reagent |
| Copper(I) iodide |
| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid |
| N-tert-butoxycarbonyl (N-Boc) |
| N-benzyloxycarbonyl (N-Cbz) |
| N-fluorenylmethoxycarbonyl (N-Fmoc) |
| Benzoyl chloride |
| Acetonitrile |
| 4-(trifluoromethoxymethyl)piperidine |
| N-benzoyl-4-hydroxypiperidine |
Emerging and General Piperidine Ring Formation Strategies Relevant to Fluorinated Derivatives
The construction of the piperidine scaffold, especially when adorned with stereocenters and functional groups, has been a long-standing challenge in organic synthesis. Modern methods are increasingly focused on efficiency, modularity, and stereocontrol.
Biocatalytic Approaches for Enantioselective Piperidine Construction via C–H Oxidation
The selective functionalization of unactivated C-H bonds is a transformative strategy in organic synthesis. Biocatalysis, particularly using engineered enzymes, has emerged as a powerful tool for achieving high regio- and enantioselectivity in these transformations. A recent groundbreaking approach combines biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines in a modular fashion. news-medical.netnih.govacs.orgchemrxiv.org
This two-step strategy often begins with the enzymatic hydroxylation of a readily available piperidine precursor. acs.org For instance, engineered cytochrome P450 enzymes can selectively introduce a hydroxyl group at various positions on the piperidine ring. organic-chemistry.org While direct biocatalytic C-H oxidation to install a difluoromethoxymethyl group is not yet established, this methodology provides a key intermediate—a hydroxylated piperidine—which can then be further elaborated.
A prime example of this strategy involves the use of enzymes to create enantiopure hydroxy-acid containing piperidine derivatives. These can then undergo further transformations. chemrxiv.org For the synthesis of a compound like this compound, one could envision the biocatalytic hydroxylation of a suitable piperidine precursor at the 4-position of the corresponding (hydroxymethyl)piperidine, followed by difluoromethylation of the resulting diol.
| Precursor | Enzyme Type | Product | Relevance |
| 2- and 3-carboxylated piperidines | Engineered P450 enzymes | Hydroxylated piperidine derivatives | Provides chiral building blocks for further functionalization. acs.org |
| Benzaldehyde, aniline, acetoacetate | Immobilized Candida antarctica lipase (B570770) B (CALB) | Functionalized piperidines | Demonstrates multicomponent biocatalytic route to piperidines. rsc.org |
Radical Cross-Coupling Reactions for Modular Piperidine Derivatization
Radical cross-coupling reactions have gained prominence for their ability to form C-C bonds under mild conditions with high functional group tolerance. chemrxiv.org This is particularly advantageous for the late-stage functionalization of complex molecules. The combination of biocatalytic C-H oxidation and radical cross-coupling provides a powerful and modular approach to substituted piperidines. news-medical.netnih.govacs.org
The general strategy involves the conversion of a hydroxyl group, installed via biocatalysis, into a redox-active handle that can participate in a radical cross-coupling reaction. acs.org This allows for the introduction of a wide array of substituents onto the piperidine core. For the synthesis of this compound, a precursor such as 4-(hydroxymethyl)piperidine could be envisioned. After protection of the piperidine nitrogen, the hydroxyl group could be converted to a suitable radical precursor for coupling with a difluoromethyl source, although this specific transformation is still an area of active research.
More established is the use of radical cross-coupling to attach aryl or alkyl fragments to the piperidine ring. news-medical.netchemrxiv.org For example, sulfonylhydrazides of enantioenriched piperidines can undergo stereoretentive radical cross-coupling with (hetero)aryl halides using a nickel catalyst. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Significance |
| Enantioenriched piperidine sulfonylhydrazide | (Hetero)aryl halides | Nickel catalyst | 3-(Hetero)arylpiperidines | Enantiospecific, stereoretentive C-C bond formation. chemrxiv.org |
| Hydroxylated piperidine derivatives | Various coupling partners | Nickel electrocatalysis | Complex substituted piperidines | Modular and efficient C-C bond formation. news-medical.net |
Alkene Cyclization and Intramolecular Cycloaddition Routes for Piperidine Ring Formation
The cyclization of acyclic precursors containing an alkene and a nitrogen nucleophile is a fundamental and versatile strategy for constructing piperidine rings. These methods often allow for the stereocontrolled introduction of multiple substituents.
Palladium-catalyzed [4+2] annulation is a notable example, providing access to functionalized 3-fluoropiperidines from α-fluoro-β-ketoester starting materials. This method is highly modular, allowing for the rapid assembly of the piperidine core with various substituents. rsc.org Similarly, the Pauson-Khand reaction, a [2+2+1] cycloaddition, has been employed for the synthesis of fluorinated bicyclic systems that contain a piperidine ring. thieme-connect.de
Another powerful technique is the aza-Prins cyclization, where a homoallylic amine reacts with a carbonyl compound, often catalyzed by a Lewis acid like aluminum chloride, to form 4-halopiperidines. organic-chemistry.org These halogenated piperidines are versatile intermediates for further functionalization.
| Precursors | Method | Catalyst/Reagent | Product | Key Feature |
| α-Fluoro-β-ketoester and cyclic carbamate (B1207046) | [4+2] Annulation | Pd(dba)2 | 3-Fluoropiperidine derivative | Modular construction of the piperidine core. rsc.org |
| N-tethered 1,7-enynes | Pauson-Khand reaction | Cobalt complex | Bicyclic piperidine derivative | Access to complex fused ring systems. thieme-connect.de |
| Homoallylic amine and carbonyl compound | Aza-Prins cyclization | AlCl3 | 4-Halopiperidine | Stereoselective formation of 4-substituted piperidines. organic-chemistry.org |
N-Heterocyclization of Primary Amines and Amino Alcohols
The direct cyclization of linear primary amines or amino alcohols with diols or dihalides represents a classical yet continually evolving approach to piperidine synthesis. Modern catalytic systems have significantly improved the efficiency and scope of these reactions.
A notable development is the use of a Cp*Ir complex to catalyze the N-heterocyclization of primary amines with diols, producing a variety of cyclic amines, including piperidines, in high yields. organic-chemistry.org Another efficient one-pot method involves the chlorination of amino alcohols with thionyl chloride, followed by in situ cyclization, which bypasses the need for traditional protection-deprotection sequences. organic-chemistry.org
A synthesis of benzyl (B1604629) 4-((difluoromethoxy)methyl)piperidine-1-carboxylate, a close analog of the target compound, has been reported starting from the corresponding amino alcohol. This transformation exemplifies the introduction of the difluoromethoxy group onto a pre-existing piperidine precursor derived from an amino alcohol. nuph.edu.ua Furthermore, a multi-step synthesis of 4-(trifluoromethoxymethyl)piperidine commences with 4-(hydroxymethyl)piperidine, highlighting the utility of amino alcohol precursors in accessing fluorinated piperidines.
| Precursors | Catalyst/Reagent | Product | Significance |
| Primary amine and diol | Cp*Ir complex | Piperidine | Efficient and direct cyclization. organic-chemistry.org |
| Amino alcohol | Thionyl chloride | Piperidine | One-pot synthesis without protecting groups. organic-chemistry.org |
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | FSO2CF2CO2H, CuI | Benzyl 3-((difluoromethoxy)methyl)piperidine-1-carboxylate | Direct difluoromethylation of a piperidine-containing alcohol. nuph.edu.ua |
| 4-(Hydroxymethyl)piperidine | Multi-step sequence | 4-(Trifluoromethoxymethyl)piperidine | Demonstrates the use of a piperidine amino alcohol for fluorinated side-chain introduction. |
4 Difluoromethoxymethyl Piperidine As a Strategic Building Block in Advanced Molecular Construction
Design and Synthesis of sp3-Hybridized Carbon-Rich Molecules Utilizing Piperidine (B6355638) Scaffolds
The synthesis of molecules rich in sp3-hybridized carbons is a growing area of interest in drug discovery, as these three-dimensional structures can offer improved pharmacological profiles compared to their flatter, sp2-hybridized counterparts. nih.gov The piperidine ring, being a saturated heterocycle, is inherently sp3-rich. mdpi.com The incorporation of a difluoromethoxymethyl group at the 4-position of the piperidine ring further enhances this three-dimensionality and introduces unique stereoelectronic properties.
The synthesis of 4-(difluoromethoxymethyl)piperidine and similar structures often starts from readily available hydroxylated piperidines. nuph.edu.ua For instance, a multi-gram scale synthesis has been developed starting from 4-(hydroxymethyl)piperidine. nuph.edu.ua This approach involves a multi-step process that can be adapted for the synthesis of various secondary amines containing fluorinated motifs. nuph.edu.ua
The development of synthetic methods that allow for the modular advancement of sp3-rich fragments is crucial for fragment-based drug discovery. nih.gov Recent advances in C(sp3)–H functionalization provide powerful tools for the elaboration of such fragments. nih.gov These methods can be envisioned to further derivatize the this compound core, enabling the exploration of a wider chemical space.
Introduction of the CHF2O Motif into Diverse Cyclic Amine Frameworks
The successful incorporation of the difluoromethoxymethyl (CHF2O) group is not limited to the piperidine scaffold. Researchers have developed methods to introduce this valuable motif into a variety of cyclic amine frameworks, including azetidines, pyrrolidines, and other bicyclic systems. researchgate.netthieme-connect.deresearchgate.net This broader applicability highlights the versatility of the synthetic strategies employed.
A key method for introducing the CHF2O group involves the reaction of an alcohol with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. thieme-connect.com This method has been successfully applied to a range of amino alcohols, leading to the synthesis of a mini-library of 21 compounds with the CHF2O motif incorporated into various cyclic amine cores. researchgate.netthieme-connect.ded-nb.info The synthesis has been demonstrated on a multigram scale, making these building blocks accessible for drug discovery programs. researchgate.netthieme-connect.ded-nb.info
The choice of protecting groups on the nitrogen atom of the cyclic amine is a critical consideration during the synthesis. thieme-connect.de Studies have shown that the reaction conditions for introducing the CHF2O group are tolerated by several common protecting groups, which can be subsequently removed without leading to side products. thieme-connect.de This compatibility is essential for the integration of these building blocks into complex multi-step syntheses.
Utility in Medicinal Chemistry Building Block Libraries
The unique properties of the difluoromethoxymethyl group make this compound and related compounds highly valuable additions to medicinal chemistry building block libraries. nuph.edu.uanuph.edu.ua These libraries are essential for the rapid synthesis of diverse compound collections for high-throughput screening and lead optimization.
Facilitating Access to Novel Fluorinated Chemotypes
The availability of this compound as a building block provides medicinal chemists with a straightforward route to novel fluorinated chemotypes. nuph.edu.ua The strategic placement of the CHF2O group can lead to compounds with unique structural and electronic features that are not accessible through traditional synthetic routes. The development of scalable synthetic approaches to this and related fluorinated building blocks is crucial for their widespread use in drug discovery. nuph.edu.uanuph.edu.ua
Customizing Physicochemical and Biological Parameters through Strategic Fluorine Incorporation
The incorporation of fluorine can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa. thieme-connect.com The CHF2O group, in particular, is noted for its ability to exhibit dynamic lipophilicity, which can be influenced by its chemical environment. thieme-connect.comresearchgate.net This property arises from the potential for the hydrogen atom of the CHF2O group to form hydrogen bonds, a feature that can be exploited in drug design to enhance binding affinity to target proteins. d-nb.info
The strong electronegativity and small size of fluorine atoms allow for the fine-tuning of a molecule's properties without introducing significant steric bulk. thieme-connect.com This ability to customize key parameters is a major advantage of using fluorinated building blocks like this compound in drug discovery programs. thieme-connect.com
Application in Lead Compound Derivatization and Scaffold Elaboration
Once a lead compound has been identified, the process of lead optimization involves systematically modifying its structure to improve its activity, selectivity, and pharmacokinetic profile. This compound can serve as a valuable tool in this process. For instance, derivatization of lead compounds with this building block can introduce the beneficial properties of the CHF2O group. nih.gov
Furthermore, this building block can be used in scaffold elaboration strategies, where a core structure is systematically built upon to explore new chemical space. nih.gov The piperidine ring provides a robust and versatile scaffold that can be readily functionalized, and the CHF2O group adds a unique element of structural and electronic diversity.
Development of Multifunctional Derivatives, including CHF2O-Containing Amino Acids
The versatility of the synthetic methods used to prepare CHF2O-containing cyclic amines allows for the development of more complex, multifunctional derivatives. A notable example is the synthesis of CHF2O-containing amino acids. researchgate.netd-nb.info By starting with commercially available hydroxyproline (B1673980) isomers, researchers have successfully synthesized all possible optical isomers of 1-(tert-butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid. d-nb.info
These novel amino acids can be incorporated into peptides and proteins, offering a powerful method for modulating their structure and function. nih.govumich.edu The ability to introduce the unique properties of the CHF2O group into biological macromolecules opens up new avenues for protein engineering and the development of novel therapeutics. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Difluoromethoxymethyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, researchers can map the connectivity of atoms and understand the electronic environment of each part of the molecule.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of Benzyl (B1604629) 4-((difluoromethoxy)methyl)piperidine-1-carboxylate, a key precursor to the title compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. d-nb.infothieme-connect.com
The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct regions. A complex multiplet observed between δ 7.29 and 7.43 ppm corresponds to the five aromatic protons of the benzyl protecting group. d-nb.infothieme-connect.com A crucial signal appears as a triplet at approximately δ 6.19 ppm with a large coupling constant (J) of 74.7 Hz. d-nb.infothieme-connect.com This signal is characteristic of the single proton of the difluoromethyl group (-CHF₂), with the triplet multiplicity arising from coupling to the two adjacent fluorine atoms. Other signals corresponding to the piperidine (B6355638) ring protons and the methylene (B1212753) linkers appear in the aliphatic region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 7.43–7.29 | m | - | 5H, Aromatic protons (C₆H₅) | thieme-connect.com, d-nb.info |
| 6.19 | t | 74.7 | 1H, -OCHF₂ | thieme-connect.com, d-nb.info |
Note: Data corresponds to the N-Cbz protected precursor. Additional signals for the piperidine and benzyl CH₂ protons are present but not fully detailed in the provided sources.
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as alkyl, alkene, aromatic, and carbonyl carbons. libretexts.org For derivatives of 4-(difluoromethoxymethyl)piperidine, the ¹³C NMR spectrum provides key structural evidence, particularly for the carbon atoms influenced by the fluorine atoms. thieme-connect.de
In the spectrum of Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate, the carbon of the difluoromethyl group (CHF₂) characteristically appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). This signal is observed at approximately δ 115.15 ppm with a large coupling constant of around 258.8 Hz. thieme-connect.de The carbon atom of the ether linkage (-CH₂-O-CHF₂) also exhibits coupling to the fluorine atoms, though over three bonds (³JC-F), resulting in a triplet at approximately δ 73.18 ppm with a much smaller coupling constant of 2.4 Hz. thieme-connect.de Other expected signals include those for the piperidine ring carbons, the benzyl group carbons, and the carbonyl carbon of the carbamate (B1207046) protecting group. thieme-connect.delibretexts.org
Table 2: Key ¹³C NMR Spectroscopic Data for Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 115.15 | t | ¹JC-F = 258.8 | -OC HF₂ | thieme-connect.de |
| 73.18 | t | ³JC-F = 2.4 | Piperidine-C -O | thieme-connect.de |
| 127.65, 127.52 | - | - | Aromatic Carbons | thieme-connect.de |
Note: Data corresponds to the N-Cbz protected precursor. The presented data from the source is partial.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. magritek.com Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine atoms. magritek.comdiva-portal.org
For Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate, the ¹⁹F NMR spectrum shows a single signal, confirming that the two fluorine atoms are chemically equivalent. thieme-connect.de This signal appears at approximately δ -80.28 ppm. thieme-connect.de It is observed as a doublet because the two equivalent fluorine nuclei are coupled to the single proton of the difluoromethyl group. thieme-connect.de The observed coupling constant of 27.3 Hz in the ¹⁹F NMR spectrum should correspond to the coupling constant observed in the ¹H NMR spectrum for the -CHF₂ proton.
Table 3: ¹⁹F NMR Spectroscopic Data for Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| -80.28 | d | 27.3 | -OCHF₂ | thieme-connect.de |
Note: Data corresponds to the N-Cbz protected precursor.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sfu.ca It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the piperidine derivatives discussed. d-nb.info
Analysis of the precursor Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate by ESI-MS reveals a base peak at m/z = 228. thieme-connect.de This peak is assigned to the [M+1-44]⁺ fragment, which corresponds to the protonated molecule that has lost a mass of 44 Da. This loss is characteristic of the facile cleavage of carbon dioxide (CO₂) from the benzyl carbamate (Cbz) protecting group under the analysis conditions. thieme-connect.de This fragmentation pattern strongly supports the presence of the Cbz group in the structure. The molecular weight of the parent compound can be inferred from this data.
Table 4: Mass Spectrometry Data for Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate
| Ionization Mode | m/z | Relative Intensity | Assignment | Reference(s) |
| ES-API | 228 | 100% | [M+H-CO₂]⁺ | thieme-connect.de |
Note: Data corresponds to the N-Cbz protected precursor.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure compound. huji.ac.ilelementar.com The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. researchgate.net
For Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate, elemental analysis was performed to confirm its stoichiometry. thieme-connect.de The experimentally found values for Carbon, Hydrogen, and Nitrogen were in close agreement with the calculated values, providing final verification of the compound's composition. thieme-connect.de
Table 5: Elemental Analysis Data for Benzyl 4-((difluoromethoxy)methyl)piperidine-1-carboxylate
| Element | Calculated (%) | Found (%) | Reference(s) |
| Carbon (C) | 57.56 | 57.71 | thieme-connect.de |
| Hydrogen (H) | 5.57 | 5.50 | thieme-connect.de |
| Nitrogen (N) | 5.16 | 5.21 | thieme-connect.de |
Note: Data corresponds to the N-Cbz protected precursor. The molecular formula used for calculation in the source is cited as C₁₄H₁₅F₂NO₃, which appears to contain typographical errors based on the compound name. thieme-connect.de
Computational Chemistry and Theoretical Investigations of 4 Difluoromethoxymethyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules and predicting their reactivity. aps.orgunipd.it For 4-(difluoromethoxymethyl)piperidine, methods like Density Functional Theory (DFT) can provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential. These calculations are fundamental to understanding the molecule's behavior in chemical reactions. nih.gov
The electronic structure of this compound is significantly influenced by the highly electronegative fluorine atoms in the CHF2O group. This leads to a polarized C-H bond within the difluoromethyl moiety, a feature that has been the subject of quantum mechanical calculations. beilstein-journals.org These calculations reveal that the binding energy of interactions involving the CHF2O group can range from 1.0 to 5.5 kcal/mol, highlighting its capacity for significant non-covalent interactions. beilstein-journals.org
Table 1: Calculated Properties of the CHF2O Group Relevant to Reactivity
| Property | Calculated Value/Observation | Significance |
|---|---|---|
| CHF2O•••O Binding Energy | 1.0 - 5.5 kcal/mol beilstein-journals.org | Indicates the strength of non-covalent interactions, influencing conformation and intermolecular binding. |
| Polarized F2C-H Bond | Exhibits hydrogen bond donating character beilstein-journals.org | Affects intermolecular interactions and potential for acting as a bioisostere for OH or SH groups. beilstein-journals.orgnih.gov |
Molecular Modeling and Docking Studies for Ligand-Target Interactions in Drug Design Research
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. nih.govresearchgate.net These methods are instrumental in drug discovery for identifying and optimizing potential drug candidates. nih.govvalencelabs.com In the context of this compound, these studies would explore how this fragment, when incorporated into a larger molecule, interacts with the active site of a target protein.
Docking studies involving piperidine (B6355638) derivatives have been successfully used to understand their binding modes and to guide the design of more potent inhibitors for various targets. nih.govunisi.itnih.gov For instance, in studies of piperazine-derived inhibitors, molecular docking revealed key binding interactions at the active site of dipeptidyl peptidase-IV (DPP-IV). nih.gov Similarly, docking studies of piperidine-based thiosemicarbazones against dihydrofolate reductase (DHFR) helped to predict binding affinity and interaction patterns. nih.gov
When this compound is part of a ligand, the CHF2O group can play a crucial role in ligand-target interactions. Its ability to act as a hydrogen bond donor is a key feature that can be exploited in drug design. nih.govthieme-connect.com Molecular modeling can visualize and quantify these hydrogen bonds, as well as other interactions like hydrophobic and van der Waals forces, between the ligand and the protein. mdpi.com The dynamic lipophilicity of the CHF2O group, which is dependent on its chemical environment, is another factor that can be analyzed through molecular modeling to understand its contribution to binding affinity. thieme-connect.comd-nb.inforesearchgate.net
Table 2: Key Interactions of Piperidine Derivatives in Docking Studies
| Derivative Type | Target | Observed/Predicted Interactions | Reference |
|---|---|---|---|
| Piperazine-derived constrained inhibitors | DPP-IV | Good binding affinity at the active site. | nih.gov |
| Piperidine-based thiosemicarbazones | DHFR | Pi-alkyl interactions with Ile60 and NADPH; alkyl interactions with Pro26 and Pro61. nih.gov | nih.gov |
| Piperidine derivatives | Histamine H3 and Sigma-1 Receptors | Piperidine moiety identified as a critical structural element for dual receptor activity. unisi.it | unisi.it |
| Quinoline-4-one derivatives | Factor Xa | Docking scores and binding energies comparable to reference drugs. asianjpr.com | asianjpr.com |
Mechanistic Computational Studies of Synthetic Transformations and Catalytic Cycles
Computational chemistry provides deep insights into the mechanisms of chemical reactions, including synthetic transformations and catalytic cycles. ibs.re.kr By modeling the reaction pathways, intermediates, and transition states, researchers can understand the factors that control reaction outcomes, such as yield and selectivity. nih.govnih.gov
While specific mechanistic studies focused solely on the synthesis of this compound were not found in the search results, the synthesis of related fluorinated piperidines and other nitrogen heterocycles has been investigated computationally. nih.gov For example, the synthesis of fluorinated piperidines via iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been explored, with computational studies helping to rationalize the observed stereoselectivity. nih.gov
The synthesis of compounds containing the CHF2O group often involves specialized fluorinating reagents. thieme-connect.comd-nb.info Computational studies can be employed to understand the mechanism of these reactions, such as the O-difluoromethylation of alcohols. These studies could model the reaction of a precursor like 4-hydroxymethylpiperidine with a difluoromethylating agent to elucidate the transition state structures and activation energies, thereby guiding the optimization of reaction conditions.
In the context of catalytic cycles, computational methods can be used to model each step of the cycle, from substrate binding to product release. researchgate.netdiva-portal.org For instance, if this compound were used as a ligand in a transition-metal catalyzed reaction, computational studies could be used to investigate the electronic and steric effects of the ligand on the catalytic activity and selectivity of the metal center.
Analysis of Dynamic Lipophilicity and Hydrogen Bonding Capabilities of the CHF2O Group in Biological Contexts
The difluoromethoxy (CHF2O) group possesses unique properties that are highly relevant in biological contexts, particularly its dynamic lipophilicity and hydrogen bonding capabilities. thieme-connect.comd-nb.inforesearchgate.net
Hydrogen Bonding Capabilities: Hydrogen bonds are fundamental to molecular recognition in biological systems, playing a key role in protein folding, nucleic acid structure, and ligand-receptor binding. hbni.ac.iniitk.ac.in The C-H bond in the CHF2O group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, enabling it to act as a hydrogen bond donor. beilstein-journals.orgnih.gov This is a significant feature, as it allows the CHF2O group to mimic the hydrogen bonding properties of hydroxyl (OH) or thiol (SH) groups, making it an interesting bioisostere. beilstein-journals.orgnih.govchemistryviews.org
Quantum chemical calculations have been used to quantify the hydrogen bond donating ability of the CF2H group. beilstein-journals.org These studies have shown that the strength of these hydrogen bonds can be significant and can be modulated by the electronic environment of the molecule. beilstein-journals.org In a biological context, the ability of the CHF2O group in this compound to form an extra hydrogen bond within a binding site can contribute to increased binding affinity and selectivity. thieme-connect.comd-nb.info
Table 3: Properties of the CHF2O Group in a Biological Context
| Property | Description | Implication in Drug Design |
|---|---|---|
| Dynamic Lipophilicity | Lipophilicity is dependent on the chemical environment and bond rotation. thieme-connect.comd-nb.inforesearchgate.net | Allows for fine-tuning of ADME properties and can enhance cell permeability. rsc.org |
| Hydrogen Bond Donor | The polarized C-H bond can form hydrogen bonds with acceptor groups. beilstein-journals.orgnih.gov | Can act as a bioisostere for OH or SH groups, potentially increasing binding affinity and selectivity. beilstein-journals.orgnih.govthieme-connect.comd-nb.info |
Q & A
Q. What are the key synthetic strategies for 4-(Difluoromethoxymethyl)piperidine, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example, analogous compounds like 4-(Dimethoxymethyl)piperidine are synthesized via nucleophilic substitution or reductive amination, using reagents such as methylating agents or borohydride derivatives . Critical factors include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., elimination).
- Catalyst selection : Palladium catalysts improve coupling efficiency in fluorinated intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity, as seen in 4-fluoro-4-methylpiperidine hydrochloride synthesis .
Q. How is this compound characterized structurally and functionally?
Characterization relies on:
- Spectroscopy : NMR (¹H/¹³C) identifies difluoromethoxy and piperidine protons (e.g., δ 4.5–5.0 ppm for –OCHF₂) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₄F₂NO).
- X-ray crystallography : Resolves stereochemistry, as applied to 4-(4-fluorophenyl)piperidine derivatives .
Q. What solubility challenges arise with piperidine derivatives, and how are they addressed?
Piperidines often exhibit poor aqueous solubility due to hydrophobicity. Solutions include:
- Salt formation : Dihydrochloride salts (e.g., 4-(3-fluorophenyl)pyrimidine dihydrochloride) enhance solubility .
- Co-solvents : Ethanol/DMSO mixtures improve dissolution in biological assays .
- Lipid-based carriers : Nanoemulsions for in vivo studies .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for scale-up?
Optimization strategies from analogous compounds:
- Flow chemistry : Reduces reaction time and improves safety for hazardous intermediates (e.g., fluorinated reagents) .
- DoE (Design of Experiments) : Identifies critical parameters (e.g., stoichiometry, pH) affecting yield, as demonstrated in 4-(4-methoxyphenyl)sulfonylpiperidine synthesis .
- Catalyst recycling : Pd/C or enzymes reduce costs in multi-step reactions .
Q. What methodologies assess the electronic effects of difluoromethoxy substituents on biological activity?
- QSAR modeling : Correlates Hammett constants (σ) of –OCHF₂ with receptor binding affinity .
- Fluorine NMR : Detects conformational changes in target proteins (e.g., GPCRs) .
- Comparative studies : Replace –OCHF₂ with –OCH₃ or –OCF₃ to evaluate metabolic stability .
Q. How can contradictory data in pharmacological studies of piperidine derivatives be resolved?
Case study approaches:
- Dose-response validation : Ensure activity is not assay-dependent (e.g., IC₅₀ discrepancies in enzyme vs. cell-based assays) .
- Metabolite profiling : Identify active/inactive metabolites using LC-MS (e.g., 4-(4-chlorobenzyl)piperidine oxidation products) .
- Target engagement assays : SPR or ITC confirms direct binding to biological targets .
Q. What computational tools predict the interaction of this compound with neurological targets?
- Molecular docking : AutoDock Vina models interactions with dopamine or serotonin receptors, leveraging fluorine’s electronegativity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations : MM-PBSA quantifies binding affinities for SAR refinement .
Methodological Resources
- Synthetic protocols : Adapt steps from 4-(dimethoxymethyl)piperidine and fluorinated analogues .
- Analytical standards : Cross-validate purity using PubChem-deposited data (e.g., InChI keys for structural verification) .
- Safety guidelines : Follow GHS protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
